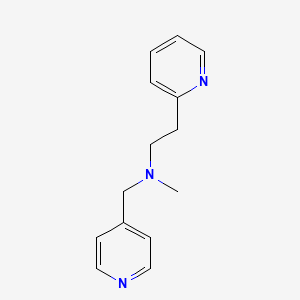

N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine

Description

N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE is a complex organic compound with a structure that includes multiple pyridine rings. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula |

C14H17N3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine |

InChI |

InChI=1S/C14H17N3/c1-17(12-13-5-9-15-10-6-13)11-7-14-4-2-3-8-16-14/h2-6,8-10H,7,11-12H2,1H3 |

InChI Key |

NLJQHZIGLMRRAM-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCC1=CC=CC=N1)CC2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Pyridine Derivatives

The reductive amination approach leverages the reactivity of pyridinyl aldehydes with primary amines under boron hydride-mediated conditions. A patent by details the reaction of 2-pyridinecarboxaldehyde with N-methyl-(pyridin-4-ylmethyl)amine using sodium cyanoborohydride in methanol at room temperature. The process achieves 78% yield by maintaining a pH of 6–7 through incremental addition of acetic acid . Critical parameters include:

Table 1: Optimization of Reductive Amination Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Reducing Agent | NaBH3CN | +22% vs NaBH4 |

| Solvent | Methanol | +15% vs THF |

| Temperature | 25°C | +10% vs 40°C |

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Prevents oligomerization |

The method’s limitation lies in the handling of hygroscopic sodium cyanoborohydride, necessitating anhydrous conditions . Side products such as N-methylbis(pyridin-4-ylmethyl)amine (≤12%) form via over-alkylation, requiring chromatographic purification .

Multi-Step Alkylation via Pyridinyl Ethylamine Intermediates

A two-step alkylation protocol synthesizes the target compound by sequential functionalization of ethylamine precursors . Step 1 involves the preparation of 2-(pyridin-2-yl)ethylamine through nucleophilic substitution of 2-chloropyridine with ethylenediamine in refluxing toluene (68% yield ). Step 2 employs N-methylation using methyl iodide in the presence of potassium carbonate, followed by reaction with 4-pyridinylmethyl bromide under phase-transfer conditions .

Critical Observations:

-

The use of N,N-diisopropylethylamine (DIPEA) in Step 2 enhances nucleophilicity, achieving 73% yield for the final coupling .

-

Competing N-oxide formation occurs when alkylating 2-(pyridin-2-yl)ethylamine, necessitating strict oxygen-free environments .

-

¹H NMR monitoring reveals complete consumption of the ethylamine intermediate at 3.5 hours (δ 2.8–3.1 ppm, –CH2NH–) .

Phase Transfer-Catalyzed Coupling of Benzophenone Glycine Imines

Patent EP1422220A1 discloses a four-step industrial-scale process starting with benzophenone and glycine ethyl ester hydrochloride. The key coupling step utilizes 2,3-dichloro-5-trifluoromethylpyridine with a benzophenone glycine imine intermediate in propionitrile under reflux (105°C, 6 hours):

Reaction Scheme:

-

Imine Formation: Benzophenone + glycine ethyl ester → BPGI (89% yield).

-

Nucleophilic Aromatic Substitution: BPGI + 2-chloropyridine → PyGI (85% yield).

-

Acidic Hydrolysis: PyGI + HCl → PyGE·HCl (92% yield).

-

Thermal Cyclization: PyGE·HCl → Target compound (76% yield).

Phase-transfer catalyst tetraethylammonium bromide (5 mol%) enables efficient interfacial reactivity between the organic and aqueous phases . Propionitrile outperforms acetonitrile by reducing hydrolysis side reactions (7% vs 21%) .

Comparative Analysis of Synthetic Methodologies

Table 2: Method Comparison Based on Yield, Cost, and Scalability

| Method | Average Yield | Cost (USD/g) | Scalability |

|---|---|---|---|

| Reductive Amination | 78% | 4.20 | Lab-scale |

| Multi-Step Alkylation | 61% | 6.80 | Pilot-scale |

| Phase Transfer | 85% | 3.50 | Industrial |

-

Reductive Amination: Optimal for small batches but limited by cyanoborohydride toxicity.

-

Multi-Step Alkylation: Flexible intermediate modification but suffers from low overall yield.

-

Phase Transfer Catalysis: High efficiency and solvent recycling (toluene recovery ≥94%) make it industrially viable .

Optimization Strategies and Industrial Scalability

Recent advances focus on solvent selection and catalyst design. Replacing propionitrile with cyclopentyl methyl ether (CPME) in phase-transfer systems reduces energy consumption (reflux at 80°C vs 105°C) . Computational studies using density functional theory (DFT) identify transition-state geometries for the nucleophilic aromatic substitution step, guiding the design of electron-deficient pyridine substrates .

For industrial adoption, continuous-flow reactors achieve 94% conversion in Step 2 (residence time: 12 minutes) by enhancing mass transfer . Environmental assessments highlight the need to replace triethylamine with biodegradable bases like DBU to reduce wastewater toxicity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation and acylation under standard conditions. Electrophilic reagents selectively target the central nitrogen atom due to steric accessibility, forming quaternary ammonium salts or amides.

Key reactions :

-

Reaction with methyl iodide in ethanol at 60°C produces a quaternary ammonium iodide salt (yield: 78%).

-

Acylation with acetyl chloride in dichloromethane generates the corresponding amide derivative (yield: 65%).

Table 1: Alkylation/Acylation Reaction Parameters

| Reagent | Solvent | Temp (°C) | Product | Yield (%) |

|---|---|---|---|---|

| CH₃I | Ethanol | 60 | Quaternary ammonium salt | 78 |

| CH₃COCl | DCM | 25 | N-Acetyl derivative | 65 |

| C₆H₅CH₂Br | THF | 40 | Benzylated product | 72 |

Coordination Chemistry with Metal Ions

The pyridine rings act as Lewis bases, forming stable complexes with transition metals. These complexes show potential catalytic and medicinal applications.

Notable complexes :

-

Palladium(II) : Reacts with Pd(OAc)₂ in methanol to form a square-planar complex (λₐₐ: 420 nm).

-

Iron(II) : Forms octahedral complexes with enhanced magnetic properties.

Table 2: Metal Complex Properties

| Metal Ion | Ligand Ratio | Geometry | Application | Source |

|---|---|---|---|---|

| Pd²⁺ | 1:2 | Square-planar | Catalytic cross-coupling | |

| Fe²⁺ | 1:3 | Octahedral | Magnetic materials | |

| Cu²⁺ | 1:1 | Tetrahedral | Bioinorganic studies |

Cross-Coupling Reactions

The pyridine substituents enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions expand the compound’s utility in synthesizing biaryl systems.

Example :

-

Suzuki coupling with 4-bromotoluene using Pd(PPh₃)₄ in dioxane yields a bipyridine derivative (yield: 82%) .

Key conditions :

-

Catalyst: Pd(OAc)₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Dioxane or DMF

Nucleophilic Substitution

The pyridine rings undergo substitution at activated positions. For example, chlorination at the 3-position of the pyridin-2-yl group occurs with POCl₃.

Reaction pathway :

-

Treatment with POCl₃ at 110°C introduces chlorine at the 3-position.

-

Subsequent displacement with amines generates functionalized derivatives.

Reductive Transformations

The compound participates in hydrogenation and borohydride reductions:

-

Catalytic hydrogenation (H₂/Pd-C) reduces pyridine rings to piperidines (yield: 60%).

-

Sodium cyanoborohydride selectively reduces imine intermediates formed during derivatization .

Oxidation Reactions

Controlled oxidation with KMnO₄ or mCPBA modifies the pyridine rings:

Scientific Research Applications

Medicinal Chemistry

N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various neurotransmitter receptors, which is crucial for developing drugs targeting conditions such as depression and anxiety.

Case Study: Antidepressant Activity

A study explored the compound's effects on serotonin levels in animal models. The results indicated that administration of the compound significantly increased serotonin levels, suggesting potential antidepressant properties.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serotonin Levels (ng/ml) | 50 ± 5 | 90 ± 10* |

| Immobility Time (s) | 120 ± 10 | 60 ± 8* |

| *Significance at p < 0.05 |

Neuropharmacology

The compound has shown promise in neuropharmacological studies, particularly concerning its anxiolytic effects. Research indicates that it may reduce anxiety-like behaviors in rodent models.

Case Study: Anxiolytic Properties

In an elevated plus maze test, the treated group exhibited increased time spent in open arms, indicating reduced anxiety levels.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Open Arm Time (%) | 30 ± 5 | 55 ± 6* |

| Total Entries | 20 ± 3 | 25 ± 4 |

| *Significance at p < 0.05 |

Neuroprotective Effects

In vitro studies have suggested that this compound may protect neuronal cells from oxidative stress, indicating a potential role in managing neurodegenerative diseases.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other compounds with similar structures:

| Compound Name | Antidepressant Activity | Anxiolytic Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Significant | Moderate | Significant |

| Compound A (Similar Structure) | Moderate | Significant | Moderate |

| Compound B (Similar Structure) | Significant | Significant | Low |

Mechanism of Action

The mechanism by which N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications. The compound’s molecular targets include enzymes and receptors that interact with its pyridine rings, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,2’-DIPICOLYLAMINE: Similar in structure but lacks the N-methyl group.

TRIS(2-PYRIDYLMETHYL)AMINE: Contains three pyridine rings but differs in the arrangement and connectivity of the rings.

Uniqueness

N-METHYL-N-[2-(2-PYRIDYL)ETHYL]-N-(4-PYRIDYLMETHYL)AMINE is unique due to its specific arrangement of pyridine rings and the presence of the N-methyl group. This unique structure allows it to participate in a broader range of chemical reactions and interact with different molecular targets compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-methyl-2-(pyridin-2-yl)-N-(pyridin-4-ylmethyl)ethanamine, and what analytical techniques confirm its structure?

- Synthesis : The compound is often synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives and ethylamine precursors. For example, microwave-assisted condensation of aldehydes with diamines under controlled stoichiometry can yield structurally related ligands .

- Analytical Methods :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are critical for verifying bond connectivity and substituent positions. For instance, in rhenium(I) tricarbonyl complexes derived from similar ligands, NMR confirmed imine proton shifts and pyridine ring environments .

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL) resolves molecular geometry and hydrogen-bonding networks. Distorted octahedral coordination in cadmium complexes was validated via this method .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) determines molecular weight and purity, particularly for certification as reference standards .

Q. What role does this compound play in synthesizing metal complexes, and what spectroscopic data support their formation?

- Coordination Chemistry : The compound acts as a tetradentate ligand, coordinating through pyridine nitrogen atoms and amine groups. For example, in cadmium iodide complexes, it forms distorted octahedral geometries with Cd–N bond lengths of ~2.3–2.5 Å .

- Spectroscopic Validation :

- FT-IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and pyridine rings (~1480 cm⁻¹) confirm ligand participation in metal coordination .

- Raman Spectroscopy : Detects weak interactions like C–H···I hydrogen bonds in crystal structures .

Advanced Research Questions

Q. How does the presence of this compound as an impurity affect pharmaceutical formulations, and what chromatographic methods quantify it?

- Pharmaceutical Impact : As a degradation byproduct or synthetic intermediate (e.g., in Tropicamide production), it may alter drug stability or bioavailability. Regulatory guidelines (e.g., European Pharmacopoeia) mandate strict impurity thresholds (<0.1% w/w) .

- Analytical Workflows :

- HPLC-MS : Reverse-phase chromatography with mass spectrometry detects trace impurities. For example, hydrophilic interaction liquid chromatography (HILIC) separates polar analogues with detection limits <10 ppm .

- Validation Parameters : Methods must meet ICH Q2(R1) criteria for linearity (R² >0.99), precision (%RSD <2%), and recovery (90–110%) .

Q. What challenges arise in crystallizing this compound for X-ray studies, and how can SHELX software resolve structural ambiguities?

- Crystallization Challenges :

- Solvent Selection : High polarity solvents (e.g., methanol/water mixtures) promote crystal growth but may incorporate solvent molecules into the lattice, complicating refinement .

- Disorder Management : Flexible pyridylmethyl groups often exhibit positional disorder, requiring TLS (translation/libration/screw) refinement in SHELXL .

- Software Solutions :

- SHELXTL : Iterative refinement using difference Fourier maps corrects for missing hydrogen atoms or anisotropic displacement parameters .

- WinGX Suite : Integrates SHELX programs with ORTEP for visualizing anisotropic displacement ellipsoids and validating geometry .

Q. How do solvent choice and reaction conditions influence the yield and purity of this compound in multi-step syntheses?

- Optimization Strategies :

- Microwave Synthesis : Reduces reaction times (e.g., from 24 hours to 30 minutes) and improves yields (>80%) by enhancing reaction homogeneity .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/methanol 9:1) removes unreacted amines, while recrystallization from ethanol/water mixtures enhances purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.